fellutanine A

Catalog No.
S628155
CAS No.
175414-35-4
M.F
C22H20N4O2
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
fellutanine A

CAS Number

175414-35-4

Product Name

fellutanine A

IUPAC Name

(3S,6R)-3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20+

InChI Key

DNHODRZUCGXYKU-BGYRXZFFSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54

Synonyms

cyclo(Trp-Trp), cyclo(tryptophyl-tryptophyl)

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=CC=CC=C54

Fellutanine A is a diketopiperazine alkaloid derived from the fungal species Penicillium fellutanum. It is part of a group of compounds that exhibit significant biological activity and structural diversity. Diketopiperazines, including fellutanine A, are characterized by their cyclic structure formed from two amino acids linked by peptide bonds, which contributes to their unique properties. The compound has garnered attention due to its potential therapeutic applications and its role in various biological processes .

The mechanism by which fellutanines exert their antibacterial activity is not fully understood. Some studies suggest they may disrupt bacterial cell membranes []. Further research is needed to elucidate the precise mechanism.

Typical of diketopiperazines. These reactions can include hydrolysis, where the compound reacts with water to break down into its constituent amino acids, and oxidation, which can modify its functional groups. The structural features of fellutanine A allow it to participate in reactions that can lead to the formation of derivatives, which may enhance its biological properties .

Fellutanine A exhibits a range of biological activities, including antimicrobial and cytotoxic effects. Studies have shown that it possesses inhibitory activity against various cancer cell lines, making it a candidate for further investigation in anticancer therapies. Specifically, it has demonstrated effectiveness against human myeloid leukemia cells and cervical carcinoma cells . Additionally, its structural characteristics suggest potential roles in modulating biological pathways related to cell proliferation and apoptosis .

The synthesis of fellutanine A can be achieved through various methods, primarily involving fermentation techniques using Penicillium fellutanum. This process typically involves culturing the fungus under specific conditions that promote the production of diketopiperazine alkaloids. Alternative synthetic routes may include total synthesis approaches where

Fellutanine A has potential applications in pharmaceuticals due to its biological activities. Its antimicrobial properties make it a candidate for developing new antibiotics. Furthermore, its cytotoxic effects against cancer cells suggest possible applications in cancer treatment protocols. Research into its mechanisms of action could lead to novel therapeutic strategies targeting specific diseases .

Interaction studies involving fellutanine A have focused on its binding affinity to various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. These studies aim to elucidate the mechanisms by which fellutanine A exerts its effects, providing insights into how it can be utilized in therapeutic contexts. Understanding these interactions is crucial for optimizing its efficacy and minimizing potential side effects .

Fellutanine A shares structural similarities with other diketopiperazine alkaloids, which often exhibit comparable biological activities. Here are some similar compounds:

  • Fellutanine B: Another diketopiperazine from Penicillium fellutanum, with distinct biological properties.
  • Fellutanine C: Similar in structure but with varying levels of cytotoxicity.
  • Fellutanine D: Noted for its significant cytotoxic activity against multiple cancer cell lines.
  • Tryprostatin A: Isolated from Aspergillus fumigatus, known for its role as an inhibitor of multidrug resistance in cancer therapy.
  • Novoamauromine: Derived from Aspergillus novofumitatus, exhibiting anticancer properties.

Uniqueness of Fellutanine A

Fellutanine A is unique among these compounds due to its specific structural configuration and the particular balance of biological activities it exhibits. While several diketopiperazines share similar frameworks, the precise arrangement of functional groups in fellutanine A contributes to its distinct pharmacological profile and potential therapeutic applications .

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

372.15862589 g/mol

Monoisotopic Mass

372.15862589 g/mol

Heavy Atom Count

28

LogP

2.04 (LogP)

Wikipedia

Fellutanine

Dates

Modify: 2024-04-14
Kozlovsky, Anatoly G.; Vinokurova, Nataliya G.; Adanin, Vladimir M.; Burkhardt, Guenther; Dahse, Hans-Martin; Graefe, Udo; New diketopiperazine alkaloids from Penicillium fellutanum, Journal of Natural Products, 635, 698-700. DOI:10.1021/np9903853 PMID:10843594

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